



Application Notes and Protocols for In Vitro Characterization of Azelaprag

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (formerly AMG 986 or BGE-105) is a potent, orally available, small molecule agonist of the apelin receptor (APJ). The apelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, energy metabolism, and fluid homeostasis.[1][2] Azelaprag mimics the action of apelin, an endogenous peptide that is released in response to exercise, thereby activating signaling pathways that can lead to improved muscle metabolism and other metabolic benefits.[3][4] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of Azelaprag, including its binding affinity and functional agonism at the APJ receptor.

Mechanism of Action

Azelaprag is an agonist for the apelin receptor (APJ), a class A GPCR.[2] Upon binding, it activates downstream signaling cascades. The APJ receptor is known to couple primarily to the G α i subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, activation of the APJ receptor can stimulate other pathways, including the recruitment of β -arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.[1]



Data Presentation

The following table summarizes the quantitative data for **Azelaprag**'s in vitro activity from various assays.

Assay Type	Parameter	Value	Cell Line	Notes	Reference
Binding Affinity					
Spectral Shift Assay	Kd	51 nM	MegaR- engineered GPCR protein	Measures direct binding affinity.	[5]
Functional Activity					
Apelin Receptor Activation	EC50	0.32 nM	Not specified	Measures the concentration for half-maximal effective response.	[6][7][8]
Apelin Receptor Activation	EC50	0.012 μM (12 nM)	Not specified	For the (2R,3S) enantiomer of Azelaprag.	[9]
β-Arrestin2 Recruitment	EC50	To be determined	HEK293T	Measures the potency for β-arrestin recruitment.	
cAMP Inhibition	IC50	To be determined	CHO-Flp-In- APJ	Measures the potency for inhibiting cAMP production.	



Experimental Protocols APJ Receptor Binding Assay (Spectral Shift)

This protocol describes a label-free method to determine the binding affinity (Kd) of **Azelaprag** to the APJ receptor using a spectral shift assay.

Principle: This assay measures the change in the spectral properties of a MegaR-engineered APJ receptor protein upon ligand binding.[5]

Materials:

- Purified, MegaR-engineered APJ receptor protein
- Azelaprag stock solution (in DMSO)
- Assay Buffer (e.g., PBS with 0.05% Tween-20)
- 384-well microplates

Procedure:

- Prepare a series of dilutions of Azelaprag in Assay Buffer.
- Add a constant concentration of the purified APJ receptor to each well of the 384-well plate.
- Add the **Azelaprag** dilutions to the wells, ensuring a final DMSO concentration below 1%.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Measure the spectral shift using a suitable plate reader at dual wavelengths (e.g., 650 nm and 670 nm).
- Plot the change in the spectral signal against the concentration of Azelaprag.
- Determine the Kd value by fitting the data to a one-site binding model using appropriate software.



APJ-HTRF cAMP Functional Assay

This protocol outlines a method to measure the effect of **Azelaprag** on intracellular cAMP levels in cells expressing the human APJ receptor, using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: This is a competitive immunoassay where cAMP produced by cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high level of intracellular cAMP leads to a decrease in the FRET signal.[10][11]

Materials:

- CHO-Flp-In-APJ cells (or other suitable cell line stably expressing human APJ)
- · Cell culture medium
- Azelaprag stock solution (in DMSO)
- Forskolin (to stimulate adenylyl cyclase)
- HTRF cAMP assay kit (containing d2-labeled cAMP, anti-cAMP Eu-cryptate antibody, and lysis buffer)
- 384-well, low-volume, white microplates

Procedure:

- Seed the CHO-Flp-In-APJ cells into 384-well plates and culture overnight.
- Prepare serial dilutions of **Azelaprag** in stimulation buffer.
- Aspirate the culture medium and add the Azelaprag dilutions to the cells.
- Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
- Incubate the plate at room temperature for 30 minutes.



- Lyse the cells by adding the HTRF lysis buffer containing the d2-labeled cAMP and the anticAMP Eu-cryptate antibody.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
- Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.
- Plot the cAMP concentration against the Azelaprag concentration to determine the IC50 value.

hAPJ β-Arrestin2 Recruitment Assay (NanoBiT)

This protocol describes a method to measure the recruitment of β -arrestin2 to the APJ receptor upon **Azelaprag** stimulation using NanoLuc Binary Technology (NanoBiT).

Principle: The APJ receptor is fused to one subunit of the NanoLuc luciferase (e.g., LgBiT), and β-arrestin2 is fused to the other subunit (e.g., SmBiT). Upon agonist-induced interaction of the two proteins, the NanoLuc subunits come into close proximity, reconstituting a functional enzyme that generates a luminescent signal.[12][13]

Materials:

- HEK293T cells stably co-expressing hAPJ-LgBiT and SmBiT-β-arrestin2
- Cell culture medium
- Azelaprag stock solution (in DMSO)
- Nano-Glo® Live Cell Assay System (containing substrate)
- 384-well, white, clear-bottom microplates

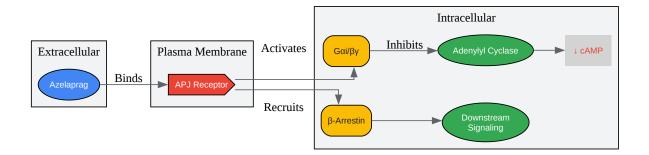
Procedure:

Seed the engineered HEK293T cells into 384-well plates and culture overnight.



- Prepare serial dilutions of **Azelaprag** in an appropriate assay buffer (e.g., Opti-MEM).
- Add the Nano-Glo® substrate to the cells and incubate for a short period (e.g., 2 minutes) at room temperature.
- Add the **Azelaprag** dilutions to the wells.
- Immediately measure the luminescence signal kinetically over a period of time (e.g., 60 minutes) using a plate reader with luminescence detection capabilities.
- Plot the luminescence signal (e.g., area under the curve) against the Azelaprag concentration.
- Determine the EC50 value by fitting the data to a dose-response curve.

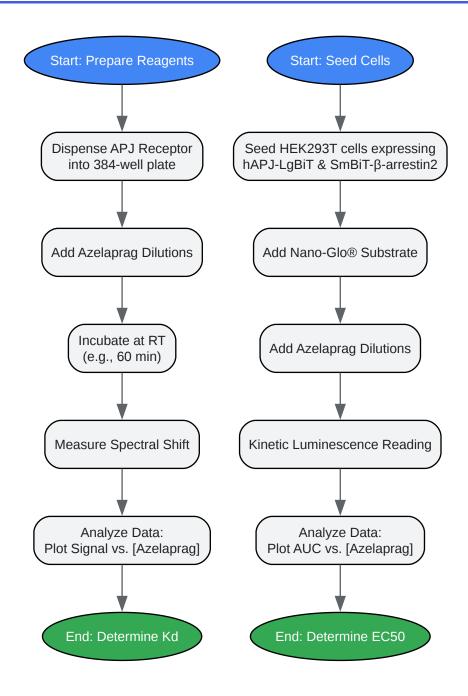
Visualizations



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Caption: APJ Receptor Signaling Pathway.





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